molecular formula C11H14ClN3 B11880648 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1172896-63-7

7,8-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11880648
CAS No.: 1172896-63-7
M. Wt: 223.70 g/mol
InChI Key: VATFFGITQUGJCZ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a substituted quinoline derivative featuring a hydrazine group at the 4-position and methyl groups at the 7- and 8-positions of the quinoline ring. The hydrazine moiety enhances reactivity, enabling applications in synthetic chemistry and drug development .

Properties

CAS No.

1172896-63-7

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(7,8-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-9-10(14-12)5-6-13-11(9)8(7)2;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

VATFFGITQUGJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)NN)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 7,8-Dimethylquinoline

The foundational step involves constructing the quinoline core with methyl groups at positions 7 and 8. The Skraup synthesis is commonly employed, utilizing 3,4-dimethylaniline as the starting material. In this method, 3,4-dimethylaniline reacts with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) under reflux. The reaction proceeds via cyclodehydration, forming 7,8-dimethylquinoline.

Reaction Conditions:

  • Temperature: 120–130°C (reflux)

  • Duration: 6–8 hours

  • Yield: ~60–70% (crude), improving to >85% after purification via vacuum distillation.

Chlorination at Position 4

Introducing a chlorine atom at position 4 is critical for subsequent hydrazine substitution. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, leveraging its ability to convert hydroxyl or amine groups to chlorides. For 7,8-dimethylquinoline, direct chlorination at position 4 is favored due to the electron-deficient nature of the quinoline ring at this position.

Procedure:

  • Reactants: 7,8-dimethylquinoline (1 equiv), POCl₃ (2–3 equiv), toluene (solvent).

  • Conditions: Reflux at 100–115°C for 3–5 hours.

  • Workup: The reaction mixture is cooled, poured into ice-cold water, and neutralized with aqueous NaOH. The organic layer (toluene) is separated, dried, and concentrated to yield 4-chloro-7,8-dimethylquinoline .

Key Data:

ParameterValue
Yield80–87%
Purity (HPLC)≥99%
Characterization1H^1H NMR, 13C^{13}C NMR, HRMS

Hydrazine Substitution

The chlorine atom at position 4 is replaced with a hydrazino group through nucleophilic aromatic substitution. Hydrazine hydrate (N₂H₄·H₂O) is employed in excess to ensure complete conversion.

Optimized Protocol:

  • Reactants: 4-chloro-7,8-dimethylquinoline (1 equiv), hydrazine hydrate (3–5 equiv), ethanol (solvent).

  • Conditions: Reflux at 80–90°C for 6–8 hours.

  • Workup: The mixture is cooled, filtered, and washed with cold ethanol to isolate 7,8-dimethyl-4-hydrazinoquinoline as a free base.

Critical Factors:

  • Solvent Choice: Ethanol balances reactivity and solubility; higher alcohols (e.g., isopropanol) reduce side reactions.

  • Hydrazine Excess: Ensures complete substitution but requires careful control to avoid decomposition.

Yield and Purity:

ParameterValue
Yield75–82%
Purity≥98% (after recrystallization from ethanol)

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the hydrazinoquinoline with hydrochloric acid (HCl) in a polar solvent.

Procedure:

  • Reactants: 7,8-dimethyl-4-hydrazinoquinoline (1 equiv), concentrated HCl (1.1 equiv), ethanol (solvent).

  • Conditions: Stirring at room temperature for 1–2 hours.

  • Workup: The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Data:

  • Melting Point: 210–215°C (decomposition)

  • Solubility: Soluble in water, methanol; sparingly soluble in acetone.

Alternative Synthetic Strategies

Friedländer Annulation

An alternative route involves the Friedländer synthesis , where 2-aminobenzaldehyde derivatives condense with ketones to form quinoline rings. For 7,8-dimethyl substitution, 3,4-dimethyl-2-nitrobenzaldehyde may serve as a precursor, though this method is less common due to challenges in isolating intermediates.

Direct Functionalization of Preformed Quinolines

Recent advances explore catalytic C–H functionalization to introduce hydrazino groups directly. However, these methods remain experimental for 7,8-dimethylquinoline derivatives due to competing side reactions.

Challenges and Optimization

Regioselectivity in Chlorination

While POCl₃ selectively targets position 4 in quinolines, the presence of methyl groups at 7 and 8 may slightly alter electronic effects. Computational studies suggest that methyl groups donate electron density, marginally reducing reactivity at position 4. This necessitates precise temperature control to maintain selectivity.

Purification of Hydrazino Intermediates

Hydrazinoquinolines are prone to oxidation, requiring inert atmospheres (N₂ or Ar) during isolation. Recrystallization solvents (e.g., ethanol/water mixtures) must be degassed to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of hydrazinoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain hydrazine derivatives can inhibit the proliferation of various cancer cell lines, including ovarian carcinoma (A2780) and melanoma (M14) cells. The mechanism often involves interaction with DNA and disruption of cellular processes essential for cancer cell survival .

Antimicrobial Effects
7,8-Dimethyl-4-hydrazinoquinoline hydrochloride has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for causing nosocomial infections. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated the binding interactions between the compound and target proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Bacillus subtilis. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating its potential as a broad-spectrum antibacterial agent. This study highlights the compound's relevance in addressing antibiotic resistance issues .

Summary Table of Applications

Application TypeDescriptionRelevant Findings
AnticancerInhibition of various cancer cell linesSignificant dose-dependent effects observed
AntimicrobialActivity against Gram-negative bacteriaEffective against Pseudomonas aeruginosa and others
SynthesisMetal-free regioselective arylationImproved yields reported in recent studies

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group allows it to form covalent bonds with certain proteins and enzymes, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7,8-dimethyl-4-hydrazinoquinoline hydrochloride with structurally related compounds, emphasizing substituent positions and molecular characteristics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
7,8-Dimethyl-4-hydrazinoquinoline HCl Not explicitly listed C₁₂H₁₅ClN₃ ~247.7 (estimated) 4-hydrazino, 7,8-methyl High lipophilicity due to methyl groups
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 1171379-23-9 C₁₁H₁₃Cl₂N₃ 258.15 4-hydrazino, 2,6-methyl, 8-chloro Chloro group enhances stability
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl 1170135-66-6 C₁₁H₁₃Cl₂N₃ 258.15 4-hydrazino, 2,8-methyl, 6-chloro Chlorine at 6-position may affect reactivity
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl 1172873-09-4 C₁₁H₁₃Cl₂N₃ 258.15 4-hydrazino, 2,8-methyl, 5-chloro Chloro substituent alters electronic properties
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl 1171376-80-9 C₁₁H₁₃Cl₂N₃ 258.15 4-hydrazino, 2,8-methyl, 7-chloro Chlorine at 7-position influences bioactivity

Key Observations :

  • Chlorine atoms enhance stability and modulate electronic properties, affecting reactivity and binding interactions .
  • Molecular Weight : Most analogs fall within 247–258 g/mol, suggesting similar solubility and bioavailability profiles.

Biological Activity

7,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound that belongs to the class of hydrazinoquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClN5
  • Molecular Weight : 239.69 g/mol
  • CAS Number : 1172896-63-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial DNA replication through interaction with enzymes such as DNA gyrase and topoisomerase IV. These interactions lead to bacterial cell death and have been demonstrated in various studies involving Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Research indicates that this compound has potential antitumor activity. It may induce apoptosis in cancer cells by triggering specific signaling pathways, although detailed mechanisms require further investigation .

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from different studies:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HL-60 (leukemia)20
A549 (lung cancer)25

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

  • Study on Antibacterial Properties : A recent study focused on the synthesis and biological evaluation of hydrazinoquinoline derivatives, including this compound. The results highlighted its effectiveness against multi-drug resistant bacterial strains, indicating its potential as a lead compound in antibiotic development .
  • Anticancer Research : Another investigation assessed the anticancer properties of this compound in combination with other chemotherapeutic agents. The findings suggested enhanced efficacy when used in combination therapy, leading to increased apoptosis in tumor cells compared to monotherapy .

Q & A

Q. What are the established synthetic routes for 7,8-Dimethyl-4-hydrazinoquinoline hydrochloride?

The synthesis typically involves the reaction of a chloro-substituted quinoline precursor (e.g., 4-chloro-7,8-dimethylquinoline) with hydrazine hydrate. This is performed in polar solvents like ethanol or methanol under reflux conditions (70–80°C) for 6–12 hours. The product is purified via recrystallization using ethanol/water mixtures or column chromatography. Yield optimization requires controlled stoichiometric ratios (1:1.2 quinoline precursor to hydrazine) and inert atmospheres to prevent oxidation .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methyl groups at C7/C8, hydrazino at C4) and hydrochloride salt formation via protonation shifts.
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • HPLC : Purity analysis (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. Stability studies indicate degradation under prolonged light exposure or acidic/alkaline conditions. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Advanced strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (up to 85%) by enhancing reaction kinetics.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl2_2) to accelerate hydrazine substitution.
  • Solvent optimization : Switching to acetonitrile or THF to reduce byproduct formation from solvent interactions .

Q. What mechanisms underlie its reported biological activities (e.g., antimicrobial, anticancer)?

The hydrazino group enables metal chelation and hydrogen bonding with biological targets. Proposed mechanisms:

  • Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via hydrazino-iron coordination, disrupting folate synthesis.
  • DNA intercalation : Planar quinoline ring inserts into DNA base pairs, inducing apoptosis in cancer cells. Validate via in vitro enzyme assays (e.g., DHFR inhibition IC50_{50}) and molecular docking simulations .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Comparative studies with analogs (e.g., 6-chloro or 5-fluoro derivatives) show:

  • Enhanced antimicrobial activity : Electron-withdrawing groups (Cl, F) increase membrane permeability.
  • Reduced cytotoxicity : Methyl groups (C7/C8) lower non-specific interactions with mammalian cells. Method: Synthesize derivatives via nucleophilic substitution and test against model organisms (e.g., S. aureus, HeLa cells) .

Q. How can contradictory data on its pharmacokinetic properties be resolved?

Discrepancies in bioavailability or metabolism may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • PAMPA assay : Measure passive diffusion across artificial membranes at pH 7.4.
  • Hepatic microsome studies : Identify cytochrome P450-mediated metabolites using LC-MS/MS .

Q. What analytical methods are recommended for detecting degradation products?

  • Forced degradation studies : Expose to heat (60°C), UV light, or oxidative conditions (H2_2O2_2).
  • UPLC-QTOF : Identify degradation products (e.g., quinoline N-oxide) with high mass accuracy.
  • XRD : Monitor crystallinity changes impacting stability .

Methodological Recommendations

Designing dose-response studies for toxicity evaluation :

  • In vitro : Use MTT/WST-1 assays on HEK293 or HepG2 cells (24–72 hours, 1–100 µM range).
  • In vivo : Zebrafish models for acute toxicity (LC50_{50}) and teratogenicity screening (48 hpf exposure) .

Optimizing reaction conditions for scale-up :

  • DoE (Design of Experiments) : Vary temperature, solvent volume, and stirring rate to identify robust parameters.
  • PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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